![molecular formula C12H14ClNO B5050371 1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
1-[(2-chlorophenyl)acetyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-chlorophenyl)acetyl]pyrrolidine, also known as CHP, is a chemical compound that belongs to the family of pyrrolidines. CHP has been studied extensively due to its potential use in scientific research.
作用机制
The mechanism of action of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. 1-[(2-chlorophenyl)acetyl]pyrrolidine binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine are primarily related to its effects on the dopamine system. 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase dopamine levels in the brain, which can lead to enhanced reward processing, motivation, and movement. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
实验室实验的优点和局限性
One advantage of using 1-[(2-chlorophenyl)acetyl]pyrrolidine in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for the precise manipulation of dopamine levels in the brain. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine is stable and easy to handle, which makes it a useful tool for researchers. However, one limitation of using 1-[(2-chlorophenyl)acetyl]pyrrolidine is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are several future directions for research involving 1-[(2-chlorophenyl)acetyl]pyrrolidine. One area of interest is the use of 1-[(2-chlorophenyl)acetyl]pyrrolidine in the study of addiction and other neuropsychiatric disorders. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine may have potential therapeutic uses in the treatment of these disorders. Another area of interest is the development of new compounds based on the structure of 1-[(2-chlorophenyl)acetyl]pyrrolidine that may have improved potency or selectivity for dopamine reuptake inhibition. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine and its potential applications in scientific research.
Conclusion
In conclusion, 1-[(2-chlorophenyl)acetyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent dopamine reuptake inhibitor that has been used to study the dopamine system in the brain and its role in addiction and other neuropsychiatric disorders. While there are limitations to its use, 1-[(2-chlorophenyl)acetyl]pyrrolidine has several advantages as a tool for researchers. Further studies are needed to fully understand the potential applications of 1-[(2-chlorophenyl)acetyl]pyrrolidine in scientific research.
合成方法
The synthesis of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the reaction between 2-chlorobenzoyl chloride and pyrrolidine in the presence of a base. This reaction leads to the formation of 1-[(2-chlorophenyl)acetyl]pyrrolidine as a white crystalline powder. The purity of 1-[(2-chlorophenyl)acetyl]pyrrolidine can be improved through recrystallization or column chromatography.
科学研究应用
1-[(2-chlorophenyl)acetyl]pyrrolidine has been used in various scientific research applications, including as a tool to study the dopamine system in the brain. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent inhibitor of dopamine reuptake, which makes it useful for studying the effects of dopamine on behavior and cognition. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been used to study the role of dopamine in addiction and other neuropsychiatric disorders.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRCIOEHBUPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


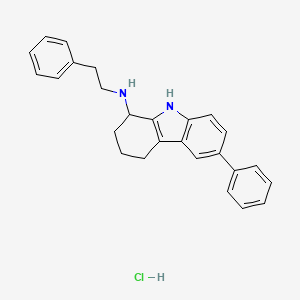
![N-(2-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5050316.png)
![3-{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5050322.png)
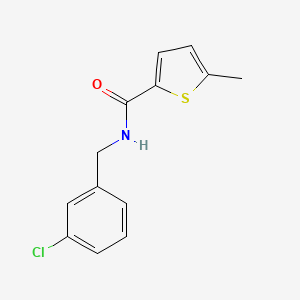
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)
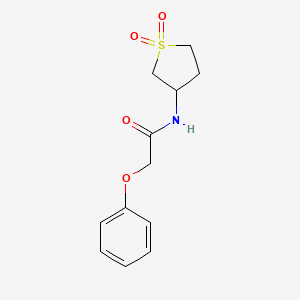
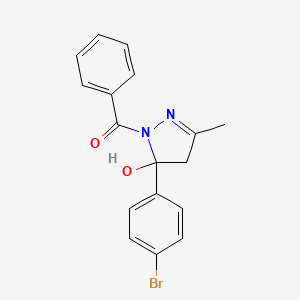
![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
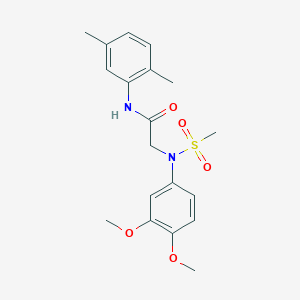
![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)